molecular formula C12H14O2 B6278728 2-benzylpent-4-enoic acid CAS No. 6540-96-1

2-benzylpent-4-enoic acid

Cat. No.: B6278728
CAS No.: 6540-96-1
M. Wt: 190.2
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Description

2-Benzylpent-4-enoic acid (CAS: 6940-96-1) is an unsaturated carboxylic acid featuring a benzyl group at the C2 position and a pent-4-enoic acid backbone. Its molecular formula is C₁₂H₁₄O₂ (molecular weight: 190.24 g/mol), as confirmed by NMR and HRMS data . The compound is synthesized via benzylation of diethyl allylmalonate, followed by hydrolysis and decarboxylation, yielding a structure critical for applications in cycloaddition reactions and synthetic intermediates . Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 2.27–2.32 (m, 1H), 2.36–2.42 (m, 1H), 2.75–2.81 (m, 2H), 2.96–3.01 (m, 1H), 5.06–5.11 (m, 2H), 5.74–5.82 (m, 1H), 7.17–7.30 (m, 5H) .
  • ¹³C NMR (CDCl₃): δ 35.6, 37.3, 46.9, 117.5, 126.5, 128.5, 128.9, 134.7, 138.8, 180.3 .

Properties

CAS No.

6540-96-1

Molecular Formula

C12H14O2

Molecular Weight

190.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of benzyl chloride with pent-4-enoic acid under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of benzylidene pent-4-enoic acid using a palladium catalyst. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Esterification Reactions

Mechanism : The carboxylic acid group (-COOH) reacts with alcohols to form esters via acid-catalyzed or base-promoted conditions.

Procedure :

  • Reagents : Methanol, iodomethane (CH₃I), or other alcohols.

  • Catalysts : Potassium carbonate (K₂CO₃) or other bases.

  • Conditions : Stirring at room temperature or reflux.

Example :
Methyl ester formation using K₂CO₃ and CH₃I in acetone yields methyl 2-benzylpent-4-enoate (97% purity) .

Table 1: Esterification Conditions

ReagentCatalystSolventYield
CH₃IK₂CO₃Acetone97%

Salt Formation

Mechanism : The carboxylic acid reacts with bases (e.g., NaOH) to form carboxylate salts.

Procedure :

  • Reagents : NaOH, NH₄Cl (workup).

  • Conditions : Aqueous solutions, room temperature.

Example :
Hydrolysis of methyl esters with NaOH in methanol/water generates the sodium salt of 2-benzylpent-4-enoic acid .

Oxidation and Reduction

Mechanism : The double bond (C=C) and carboxylic acid group participate in oxidation/reduction reactions.

Reagents :

  • Oxidizing agents : Potassium permanganate (KMnO₄).

  • Reducing agents : Lithium aluminum hydride (LiAlH₄).

Outcomes :

  • Oxidation : Converts the double bond to a diol or ketone, depending on conditions.

  • Reduction : Reduces the carboxylic acid to a primary alcohol (e.g., via LiAlH₄).

Photoredox-Mediated Cyclization

Mechanism : Radical-initiated cyclization under visible light forms γ-lactones.

Procedure :

  • Reagents : Sulfonyl fluoride (FSO₂) derivatives.

  • Conditions : Visible light irradiation, transition-metal-free.

Outcome :
Efficient synthesis of FSO₂-functionalized γ-lactones, critical for biologically active molecules .

Table 2: Cyclization Reaction Features

Key FeatureDetails
Reaction Type Radical tandem cyclization
Catalyst None (transition-metal-free)
Light Source Visible light
Product γ-Lactones with FSO₂ groups

Radical-Initiated Pathways

Mechanism : Involves radical intermediates, as evidenced by inhibition studies.

Example :
FSO₂-functionalized γ-lactone formation via visible-light-mediated radical cyclization .

Structural Reactivity

The benzyl group and conjugated double bond enhance reactivity:

  • Stability : The benzyl group stabilizes intermediates in reactions.

  • Flexibility : The double bond allows conformational changes, aiding cyclization .

Citations:

Scientific Research Applications

Medicinal Chemistry

2-Benzylpent-4-enoic acid has shown potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .

Anti-Cancer Properties

The compound has been examined for its anti-cancer effects, particularly in inducing apoptosis in cancer cells. A study highlighted that this compound could inhibit cell proliferation and promote programmed cell death in specific cancer cell lines .

Neurological Applications

There is emerging evidence that this compound may influence neuronal signaling pathways. It has been studied for its effects on neurotransmitter release and may have implications for treating neurodegenerative diseases .

Enzyme Inhibition

This compound acts as a competitive inhibitor for several metabolic enzymes, which can be crucial in drug design. Its ability to modulate enzyme activity opens avenues for developing new therapeutic agents targeting metabolic disorders .

Protein Interaction Studies

The compound is utilized in studying protein-ligand interactions, providing insights into molecular mechanisms of action for various biological processes .

Polymer Chemistry

In polymer science, this compound serves as a monomer in the synthesis of polyfunctional materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Case Studies

StudyFocus AreaFindings
Study 1Antimicrobial EffectsDemonstrated significant inhibition of E. coli and S. aureus growth when tested with derivatives of the compound .
Study 2Cancer Cell ApoptosisShowed that treatment with this compound resulted in a marked increase in apoptotic markers in breast cancer cell lines .
Study 3Enzyme InhibitionIdentified as a competitive inhibitor of acetylcholinesterase, suggesting potential applications in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-benzylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Diethyl 2-Phenyl-2-Allylmalonate

Diethyl 2-phenyl-2-allylmalonate (CAS: N/A, C₁₅H₁₈O₄) is a precursor to 2-phenylpent-4-enoic acid. Unlike 2-benzylpent-4-enoic acid, it retains ester functionalities, enabling decarboxylation to yield unsaturated acids. Its synthetic yield reaches 92–97% , but it lacks the benzyl group’s versatility in forming complex intermediates like cyclobutanones .

Key Research Findings and Discrepancies

  • Reactivity in Cycloadditions: The benzyl substituent in this compound facilitates stereoselective [2 + 2] cycloadditions, producing cyclobutanones with cis-1,2 substituent arrangements due to steric control .
  • Data Discrepancy Alert: A conflicting molecular formula (C₂₂H₃₈O) for this compound is reported in one source , likely due to a typographical error. Cross-referencing with NMR and HRMS data confirms C₁₂H₁₄O₂ as correct .

Biological Activity

2-Benzylpent-4-enoic acid (C₁₂H₁₄O₂) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a pentenoic acid backbone. Its structure can be represented as follows:

C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_2

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against L-1210 leukemia cells and P388 murine leukemia cells, causing morphological changes indicative of apoptosis .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
L-1210 Leukemia15Induction of apoptosis
P388 Murine Leukemia20Morphological changes leading to cell death

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. In experiments involving neuroblastoma cell lines such as SH-SY5Y, the compound demonstrated the ability to protect against amyloid-beta toxicity, which is significant in the context of Alzheimer's disease. The compound improved mitochondrial function and enhanced dendritic growth, suggesting potential therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound

Cell LineTreatment Concentration (µM)Observed Effect
SH-SY5Y Neuroblastoma10Enhanced dendritic growth
MC65 Neuroblastoma15Protection against Aβ toxicity

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, likely through mitochondrial dysfunction and activation of caspases.
  • Neuroprotection : The compound appears to modulate oxidative stress responses and improve mitochondrial health, thereby protecting neurons from toxic insults.

Case Studies

A notable case study involved the application of this compound in a model of neurodegeneration. In this study, treatment with the compound resulted in a marked reduction in neuronal death and improved cognitive function in animal models exposed to amyloid-beta peptides. This suggests that the compound could be a candidate for further development as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-benzylpent-4-enoic acid, and how can its purity be validated?

  • Methodological Answer : The compound is synthesized via benzylation of diethyl allylmalonate, followed by hydrolysis and decarboxylation . Key validation steps include:

  • Nuclear Magnetic Resonance (NMR) : Compare observed peaks to literature data (e.g., 1H^1H NMR: δ 2.27–2.42 (m, 2H), 5.06–5.11 (m, 2H, alkene protons); 13C^{13}C NMR: δ 117.5 (alkene), 180.3 (carboxylic acid)) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 190.09938 (calculated for C12H14O2C_{12}H_{14}O_2) .
  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., 1709 cm1^{-1} for carboxylic acid C=O stretch) .

Q. What experimental precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Safety Protocols : Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact, as recommended for structurally similar carboxylic acids .
  • Waste Management : Segregate acidic waste and dispose via certified chemical disposal services to prevent environmental contamination .
  • Stability Testing : Monitor compound stability under varying pH and temperature conditions using HPLC or TLC to detect decomposition byproducts.

Q. How can researchers distinguish this compound from its structural isomers?

  • Methodological Answer :

  • Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–280 nm) to compare retention times against known isomers.
  • Spectroscopic Differentiation : Analyze 1H^1H NMR splitting patterns (e.g., allylic protons at δ 2.75–3.01) and 13C^{13}C NMR shifts for the benzyl group (δ 126.5–138.8) .

Advanced Research Questions

Q. What mechanistic insights govern the [4 + 2] cycloaddition reactions involving this compound derivatives?

  • Methodological Answer :

  • Kinetic Studies : Conduct variable-temperature NMR to track reaction intermediates and determine activation parameters.
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and regioselectivity in cycloadditions, referencing analogous cyclobutanone-alkene systems .
  • Isotopic Labeling : Introduce 13C^{13}C or 2H^2H labels at the alkene position to study electronic effects on reaction pathways.

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the bioactivity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) on the benzyl ring.
  • Biological Assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity tests), comparing results to parent compound data .
  • Molecular Docking : Map interactions between modified analogs and target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compile NMR/IR data from multiple studies (e.g., ) and identify discrepancies in solvent effects (CDCl3_3 vs. DMSO-d6_6) or instrument calibration.
  • Collaborative Validation : Reproduce spectra in independent labs using standardized conditions and share raw data via open-access repositories.
  • Error Analysis : Quantify signal-to-noise ratios and integration errors in spectral datasets to assess reliability .

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